BenchChemオンラインストアへようこそ!

503O13

siRNA Delivery Lipid Nanoparticle (LNP) Gene Silencing

503O13 is a degradable ionizable lipidoid engineered for predictable siRNA delivery. Its unique O13 tail architecture, tertiary amine headgroup, and validated EC50 of 0.01 mg/kg ensure unmatched in vivo hepatic gene silencing. Substituting with analogs lacking these precise features (e.g., 509O13) results in >90% efficacy loss, making 503O13 the essential benchmark for reliable RNAi research.

Molecular Formula C73H144N4O8
Molecular Weight 1205.9 g/mol
Cat. No. B11935329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name503O13
Molecular FormulaC73H144N4O8
Molecular Weight1205.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCOC(=O)CCN(CCC(=O)OCCCCCCCCCCCCC)CCN(C)CCCN(C)CCN(CCC(=O)OCCCCCCCCCCCCC)CCC(=O)OCCCCCCCCCCCCC
InChIInChI=1S/C73H144N4O8/c1-7-11-15-19-23-27-31-35-39-43-47-66-82-70(78)52-58-76(59-53-71(79)83-67-48-44-40-36-32-28-24-20-16-12-8-2)64-62-74(5)56-51-57-75(6)63-65-77(60-54-72(80)84-68-49-45-41-37-33-29-25-21-17-13-9-3)61-55-73(81)85-69-50-46-42-38-34-30-26-22-18-14-10-4/h7-69H2,1-6H3
InChIKeyCTCOTLOQSIHGDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

503O13: A Degradable Ionizable Lipidoid for High-Efficacy siRNA Delivery in Lipid Nanoparticles


503O13 (CAS: 1566560-20-0) is a degradable ionizable lipidoid, specifically engineered for the formulation of lipid nanoparticles (LNPs) to enable the systemic delivery of small interfering RNA (siRNA) [1]. It belongs to a class of synthetic materials designed to overcome the limitations of traditional cationic lipids by offering enhanced biodegradability and a well-defined structure-activity relationship. Its primary application is in preclinical research focused on hepatic gene silencing, where it has demonstrated exceptional potency .

Why 503O13 Cannot Be Simply Replaced by Other In-Class Ionizable Lipids


Ionizable lipids are not a monolithic class; their performance in vivo is governed by a specific interplay of structural and physicochemical properties. Substituting 503O13 with a generic or closely related analog, even one from the same synthetic library, can lead to a dramatic loss of efficacy. This is because in vivo siRNA delivery potency is contingent upon a precise combination of four critical criteria: a tertiary amine headgroup, specific hydrophobic tail architecture (the "O13" tail), a minimum tail count (>2), and an apparent pKa > 5.4 [1]. Failure to meet any one of these criteria, as seen with analogs like 509O13 and 510O13 which failed the pKa requirement, results in near-complete loss of gene silencing activity (>90% reduction in efficacy) [2]. Therefore, selection based solely on compound class without consideration for this specific, validated structure-function profile introduces significant risk of experimental failure.

Quantitative Differentiation of 503O13 Against Structural Analogs and First-Generation Lipidoids


In Vivo Gene Silencing Potency (EC50) in Murine Factor VII Model

Following formulation optimization, LNP-encapsulated 503O13 achieved an in vivo EC50 of 0.01 mg/kg for Factor VII (FVII) gene silencing in mice, representing a 5- to 100-fold improvement in potency compared to other efficacious second-generation lipidoids evaluated under identical conditions [1]. This EC50 is the lowest reported value among the 1,400 degradable lipidoids screened in the foundational study, including the first-generation lead compound 304O13 [2].

siRNA Delivery Lipid Nanoparticle (LNP) Gene Silencing In Vivo Efficacy

Predictive Adherence to Validated Multi-Parametric Efficacy Criteria

503O13 was rationally designed to satisfy all four of the empirically validated criteria required for achieving >95% in vivo gene silencing: it possesses a tertiary amine, the O13 tail, >2 tails, and a surface pKa > 5.5 [1]. This contrasts with the hit-or-miss performance of first-generation lipidoids, which exhibited high variability, and with specific second-generation analogs like 509O13 and 510O13, which failed the pKa criterion (pKa of 3.7 and 4.1, respectively) and mediated only 10% silencing in vivo [2].

Structure-Activity Relationship (SAR) Lipidoid Design In Vivo Prediction Physicochemical Properties

Degradable Backbone Design for Enhanced Biocompatibility Profile

503O13 incorporates ester linkages within its hydrophobic tail structure, making it a "degradable lipidoid" . This design is intended to facilitate the breakdown of the delivery vehicle into more innocuous metabolites, thereby mitigating the risk of long-term accumulation and chronic toxicity associated with non-degradable cationic lipids like C12-200 [1]. While a direct, quantitative head-to-head toxicity study between 503O13 and C12-200 is not provided, the study authors note that earlier efforts with non-hydrolyzable materials often faced challenges with toxicity and immunogenicity, and the degradable design of compounds like 503O13 is a strategic approach to improve the therapeutic index for repeat-dosing regimens [2].

Biodegradability Lipidoid Safety Repeated Dosing Drug Delivery

Optimal Application Scenarios for 503O13 in siRNA Delivery Research


Hepatocyte-Targeted Gene Silencing in Preclinical Disease Models

503O13 is the premier choice for studies requiring potent and reliable knockdown of a hepatic gene target (e.g., Factor VII, ApoB, PCSK9) in mice. Its validated EC50 of 0.01 mg/kg [1] enables robust silencing at low doses, minimizing lipid-related artifacts and allowing for the exploration of gene function without confounding toxicity. This makes it ideal for target validation studies in metabolic disease, infectious disease (e.g., Hepatitis B), and liver cancer models.

Benchmarking New siRNA Delivery Systems and Formulations

Due to its well-characterized and exceptional performance profile, 503O13 serves as a high-standard positive control and benchmark for the development and optimization of novel LNP formulations or siRNA conjugates. Its reproducible and predictable in vivo activity, driven by its adherence to defined efficacy criteria [2], provides a reliable baseline against which the potency, safety, and biodistribution of new delivery technologies can be rigorously compared.

Investigating Structure-Activity Relationships (SAR) in Lipidoid Design

Researchers focused on understanding how molecular architecture governs LNP function can use 503O13 as a key reference point. Its structure exemplifies the successful integration of all four necessary criteria for in vivo efficacy [3]. By comparing 503O13 with analogs that differ in a single parameter (e.g., tail count, amine structure, or pKa), investigators can systematically deconvolute the contribution of each feature to delivery efficiency, informing the design of next-generation materials.

Proof-of-Concept Studies for Repeat-Dosing siRNA Therapeutics

The degradable nature of 503O13 makes it a suitable candidate for preclinical studies designed to model chronic siRNA administration [4]. Its improved biocompatibility profile, relative to non-degradable predecessors, supports the investigation of therapeutic regimens that require multiple injections over time. This is essential for advancing RNAi therapeutics toward clinical applications where sustained gene silencing is required for chronic disease management.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 503O13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.